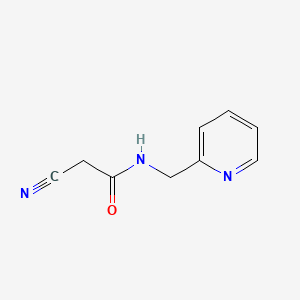

2-cyano-N-(pyridin-2-ylmethyl)acetamide

Description

Context and Significance in Contemporary Organic Chemistry

In modern organic synthesis, there is a continuous demand for versatile starting materials that can be elaborated into a diverse range of target molecules. 2-Cyano-N-(pyridin-2-ylmethyl)acetamide fits this role adeptly. The presence of the electron-withdrawing cyano group activates the adjacent methylene (B1212753) group, making it susceptible to a variety of carbon-carbon bond-forming reactions. This reactivity is central to its utility as a precursor for the synthesis of various heterocyclic compounds.

The pyridine (B92270) ring, a key feature of many biologically active molecules, imparts specific electronic and steric properties to the compound. It can act as a ligand for metal catalysts, influence the acidity of the methylene protons, and provide a site for hydrogen bonding, which can direct the stereochemical outcome of reactions. The amide bond provides structural rigidity and also participates in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Overview of Amide and Pyridine-Containing Compounds in Advanced Research

The combination of amide and pyridine functionalities in a single molecule is a common motif in medicinal chemistry and materials science. Amide bonds are fundamental to the structure of peptides and proteins and are present in a vast number of pharmaceutical agents due to their metabolic stability and ability to form strong hydrogen bonds.

Pyridine rings are also a ubiquitous feature in drug discovery. researchgate.net This nitrogen-containing heterocycle is a key component of many vitamins (e.g., niacin, pyridoxine), coenzymes (e.g., NAD, NADP), and a wide array of synthetic drugs with diverse therapeutic applications, including antiviral, antibacterial, antifungal, and anticancer agents. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence a drug's solubility and its interaction with biological targets.

The strategic combination of these two pharmacophoric groups in compounds like 2-cyano-N-(pyridin-2-ylmethyl)acetamide provides a molecular framework with inherent potential for biological activity and diverse applications in the synthesis of novel therapeutic agents.

Historical Perspective of Cyanoacetamide Derivatives in Synthetic Strategies

The use of cyanoacetamide and its derivatives in organic synthesis has a rich history dating back to the late 19th and early 20th centuries. Initially, the reactivity of the active methylene group in cyanoacetic acid and its esters was explored in condensation reactions, such as the Knoevenagel and Cope-Knoevenagel reactions. These reactions provided efficient routes to α,β-unsaturated cyano compounds, which are valuable intermediates in their own right.

Over the decades, the synthetic utility of cyanoacetamides has expanded significantly. They have been established as key precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and thiazoles. researchgate.net The general synthetic approach often involves the reaction of the active methylene group with electrophiles, followed by a cyclization step.

The development of new synthetic methodologies, including microwave-assisted synthesis and the use of novel catalysts, has further enhanced the efficiency and scope of reactions involving cyanoacetamide derivatives. This has allowed for the creation of large libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs. The historical development of cyanoacetamide chemistry has thus laid a solid foundation for the contemporary use of compounds like 2-cyano-N-(pyridin-2-ylmethyl)acetamide in the quest for new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRBOZBEUZSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Cyano N Pyridin 2 Ylmethyl Acetamide

Classical Synthetic Pathways

Traditional methods for the synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide primarily rely on the formation of an amide bond between a pyridine-containing amine and a cyanoacetic acid derivative.

Amidation Reactions involving 2-(aminomethyl)pyridine and Cyanoacetic Acid Derivatives

The most direct and widely employed method for the synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is the amidation reaction between 2-(aminomethyl)pyridine and a suitable cyanoacetic acid derivative, such as an ester or the acid itself. researchgate.net This reaction is a standard method for forming cyanoacetamides. researchgate.net

When using a cyanoacetate (B8463686) ester, such as methyl cyanoacetate or ethyl cyanoacetate, the reaction typically proceeds by nucleophilic acyl substitution, where the amino group of 2-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group. This process can be carried out with or without a solvent. For the analogous 4-pyridinylmethyl isomer, a solvent-free approach involving the direct addition of the amine to neat methyl cyanoacetate at room temperature has been reported to be highly efficient. evitachem.comchemicalbook.com

Alternatively, the reaction can be performed in a suitable solvent, such as ethanol (B145695). In such cases, the reaction may be conducted at room temperature or under reflux to increase the reaction rate. evitachem.com The choice of solvent and temperature can influence the reaction time and the final yield of the product.

If cyanoacetic acid is used as the precursor, a coupling agent is typically required to activate the carboxylic acid for amidation.

Alternative Synthetic Routes to the Core Structure

While direct amidation is the most common approach, alternative strategies can be envisioned for the construction of the 2-cyano-N-(pyridin-2-ylmethyl)acetamide core. One such hypothetical route could involve the reaction of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with 2-cyanoacetamide (B1669375). This would be a nucleophilic substitution reaction where the amide nitrogen of 2-cyanoacetamide acts as the nucleophile. This approach, however, may be complicated by the potential for N- vs. C-alkylation of the cyanoacetamide.

Another potential, though less direct, pathway could involve the modification of a pre-existing molecule. For instance, a derivative of picolinic acid (pyridine-2-carboxylic acid) could be elaborated. nih.gov This might involve, for example, the conversion of picolinic acid to its acid chloride, followed by reaction with a suitable amine and subsequent introduction of the cyano group. However, such multi-step syntheses are generally less efficient than the direct amidation approach.

Modern Synthetic Approaches

Contemporary synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and environmentally friendly methods. These principles are applicable to the synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide.

Catalyst-Mediated Synthesis

The use of catalysts can significantly enhance the efficiency of the amidation reaction. While the reaction between 2-(aminomethyl)pyridine and a cyanoacetate ester can proceed without a catalyst, particularly under solvent-free conditions, the use of a base catalyst is common in solvent-based approaches. evitachem.com Bases such as triethylamine (B128534) can be employed to facilitate the reaction, likely by deprotonating the amine and increasing its nucleophilicity. evitachem.com

For the broader class of cyanoacetamide syntheses, a variety of catalysts have been explored. For instance, the condensation of primary amines with ethyl cyanoacetate can be catalyzed by sodium ethoxide in ethanol. researchgate.net While not specifically reported for 2-cyano-N-(pyridin-2-ylmethyl)acetamide, such catalytic systems could potentially be adapted for its synthesis.

Solvent-Free and Green Chemistry Methods

A significant advancement in the synthesis of related cyanoacetamides has been the adoption of solvent-free reaction conditions. evitachem.comchemicalbook.com For the synthesis of the isomeric 2-cyano-N-(pyridin-4-ylmethyl)acetamide, the reaction of 4-(aminomethyl)pyridine (B121137) with neat methyl cyanoacetate at ambient temperature for 4 hours resulted in a high yield of 87.7%. evitachem.comchemicalbook.com This approach aligns with the principles of green chemistry by eliminating the use of volatile organic compounds (VOCs), which simplifies the purification process and reduces environmental impact. evitachem.com

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of various cyanoacetamide derivatives. researchgate.net This method often leads to significantly reduced reaction times and improved yields. While a specific protocol for the microwave-assisted synthesis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide has not been detailed, it represents a promising avenue for a more environmentally benign production method.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-cyano-N-(pyridin-2-ylmethyl)acetamide while minimizing reaction time and cost. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For solvent-based syntheses, the choice of solvent can have a significant impact on the reaction outcome. A study on a related reaction showed that yields could vary considerably with different solvents, with N,N-dimethylformamide (DMF) providing a higher yield (80%) compared to ethanol (58%), acetonitrile (B52724) (65%), or tetrahydrofuran (B95107) (THF) (51%) under reflux conditions. researchgate.net

In solvent-free approaches, the stoichiometry of the reactants is a critical factor. For the synthesis of the 4-pyridinylmethyl isomer, a 1:1 molar ratio of the amine to methyl cyanoacetate was found to be optimal. evitachem.com An excess of the cyanoacetate could lead to the formation of undesired by-products, while an excess of the amine would remain unreacted, complicating the purification process. evitachem.com

The following table provides a comparative analysis of different synthetic strategies for the analogous 2-cyano-N-(pyridin-4-ylmethyl)acetamide, which can serve as a guide for optimizing the synthesis of the 2-pyridinylmethyl isomer.

| Parameter | Solvent-Free Approach | Solvent-Based Approach |

| Reaction Medium | Neat methyl cyanoacetate | Ethanol/Triethylamine |

| Temperature (°C) | 20 (Ambient) | Reflux (~78) |

| Reaction Time (h) | 4 | 4-6 |

| Yield (%) | 87.7 | 70-80 |

| Purification | Filtration, ether wash | Solvent evaporation, chromatography |

| VOC Utilization | None | Significant |

| This data is for the synthesis of the 4-pyridinylmethyl isomer and is presented for illustrative purposes. evitachem.com |

By carefully selecting the synthetic pathway and optimizing the reaction conditions, 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be produced in high yield and purity, facilitating its use in further chemical research and development.

Derivatization and Analog Synthesis of 2 Cyano N Pyridin 2 Ylmethyl Acetamide

Modifications at the Pyridine (B92270) Moiety

The pyridine ring within "2-cyano-N-(pyridin-2-ylmethyl)acetamide" is a key site for structural modification, influencing the electronic and steric properties of the entire molecule. Derivatization at this moiety can be achieved through various strategies, including the introduction of substituents onto the aromatic ring and functionalization of the nitrogen heteroatom.

Halogenation and Substituent Introduction

The introduction of substituents onto the pyridine ring can be accomplished through electrophilic aromatic substitution reactions. However, the pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene (B151609). The reactivity and regioselectivity of such substitutions are influenced by the existing substituents. The acetamidomethyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6).

While specific examples of halogenation on "2-cyano-N-(pyridin-2-ylmethyl)acetamide" are not extensively documented, analogous reactions on substituted pyridines provide insight into potential outcomes. For instance, the direct C-H arylation of pyridine-containing heterocyclic amides has been achieved using palladium catalysis, suggesting that similar strategies could be employed to introduce aryl groups onto the pyridine ring of the target molecule. researchgate.net A regiodivergent arylation protocol for pyridines has also been described, proceeding through a Zincke intermediate, which could potentially be adapted for this system. nih.govresearchgate.net

The introduction of alkyl groups can be achieved through various methods, including reactions with alkyllithium reagents. The regioselectivity of such additions is often directed to the 2- and 6-positions. acs.org

Table 1: Potential Substituent Introduction Reactions on the Pyridine Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | Aryl-substituted pyridine derivative |

N-Oxidation and Other Heteroatom Functionalizations

The nitrogen atom of the pyridine ring is a site for nucleophilic attack and can be readily functionalized. N-oxidation is a common transformation that alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. The resulting pyridine-N-oxides are versatile intermediates in the synthesis of substituted pyridines. wikipedia.org

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.orgorgsyn.org The presence of the electron-donating acetamidomethyl group at the 2-position is expected to facilitate this reaction. For instance, the oxidation of 2-halopyridines to their N-oxides has been successfully carried out using hydrogen peroxide and acetic acid in the presence of a catalyst. google.com While direct oxidation of "2-cyano-N-(pyridin-2-ylmethyl)acetamide" has not been reported, similar conditions are expected to be effective.

Pyridine-N-oxides can then serve as precursors for further derivatization. For example, they can be used in reactions to introduce substituents at the 2- and 4-positions of the pyridine ring. wikipedia.org Ruthenium porphyrin-catalyzed oxidation of N-acyl cyclic amines with pyridine-N-oxides has also been reported, demonstrating the utility of N-oxides as oxidants. nih.gov

Table 2: N-Oxidation of Pyridine Derivatives

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyridine | Peroxybenzoic acid | Pyridine-N-oxide | wikipedia.org |

| 2-Chloropyridine | H₂O₂ / Acetic Acid | 2-Chloropyridine-N-oxide | google.com |

Modifications at the Acylamino Group

The acylamino linkage provides another key handle for the derivatization of "2-cyano-N-(pyridin-2-ylmethyl)acetamide." Modifications at this site can involve reactions at the amide nitrogen, leading to a diverse array of analogs with altered steric and electronic properties.

Alkylation and Arylation Reactions

The secondary amide nitrogen in "2-cyano-N-(pyridin-2-ylmethyl)acetamide" can undergo N-alkylation and N-arylation to furnish tertiary amides. These reactions typically require a base to deprotonate the amide, generating a nucleophilic amidate that can then react with an alkyl or aryl halide.

While direct alkylation of the target molecule is not specifically described, methods for the N-alkylation of secondary amides are well-established. For instance, a novel strategy for alkylation via amide activation using triflic anhydride and 2-fluoropyridine has been reported, leading to the synthesis of N-substituted 2-pyridones. rsc.org A photochemical deoxygenative alkylation of secondary amides has also been developed, providing a route to α-branched secondary amines. nih.gov Self-limiting alkylation of N-aminopyridinium salts offers another approach to the synthesis of secondary amines. chemrxiv.orgacs.org

Palladium-catalyzed N-arylation of acyclic secondary amides with aryl nonaflates, triflates, and chlorides has been shown to be an efficient method for the synthesis of tertiary aryl amides. nih.gov This methodology could likely be applied to "2-cyano-N-(pyridin-2-ylmethyl)acetamide" to introduce a variety of aryl substituents on the amide nitrogen.

Table 3: Examples of N-Alkylation and N-Arylation of Amides

| Amide Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Secondary Amide | Alkyl Iodide | 2-FPy, Tf₂O, CH₂Cl₂ | α-Alkylated Secondary Amine | nih.gov |

| Secondary Amide | Aryl Nonaflate | Pd₂(dba)₃, Ligand, Base | Tertiary Aryl Amide | nih.gov |

Structural Diversification through Amide Nitrogen Functionalization

Beyond simple alkylation and arylation, the amide nitrogen can be incorporated into more complex heterocyclic systems. The reactivity of the amide nitrogen can be harnessed to construct new rings, leading to significant structural diversification. While specific examples starting from "2-cyano-N-(pyridin-2-ylmethyl)acetamide" are scarce, the general reactivity patterns of amides suggest several possibilities. For instance, intramolecular cyclization reactions could be designed by introducing appropriate functional groups on the pyridine ring or the acetyl moiety that can react with the amide nitrogen.

Transformations of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the derivatization of "2-cyano-N-(pyridin-2-ylmethyl)acetamide."

Common transformations of the cyano group include hydrolysis to an amide or a carboxylic acid, and reduction to a primary amine. The hydrolysis of nitriles can be achieved under either acidic or basic conditions. wikipedia.org For example, the hydrolysis of nitriles to primary amides can be catalyzed by acids. wikipedia.org

Reduction of the cyano group to a primary amine can be accomplished using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. pharmaguideline.comuop.edu.pkslideshare.netchem-station.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for this transformation. nih.govtcichemicals.comillinois.edu

The cyano group can also participate in cycloaddition reactions. For instance, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can involve dienophiles with electron-attracting groups like the cyano group. libretexts.org Similarly, [2+2] cycloadditions can occur under photochemical conditions. libretexts.org While specific cycloaddition reactions involving "2-cyano-N-(pyridin-2-ylmethyl)acetamide" have not been reported, the reactivity of the cyano group suggests that it could participate in such transformations with suitable reaction partners.

Table 4: Common Transformations of the Cyano Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Amide | H₃O⁺ | N-(pyridin-2-ylmethyl)malonamide |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat | 2-(N-(pyridin-2-ylmethyl)acetamido)acetic acid |

| Reduction to Amine | LiAlH₄ or H₂, Pd/C | N-(pyridin-2-ylmethyl)-3-aminopropanamide |

| [4+2] Cycloaddition | Diene, heat | Cycloadduct with a new six-membered ring |

Nucleophilic Additions and Cyclizations

The active methylene (B1212753) group in 2-cyano-N-(pyridin-2-ylmethyl)acetamide is susceptible to nucleophilic attack, and the cyano group can participate in addition reactions. These reactions are often followed by intramolecular cyclization, leading to the formation of various heterocyclic rings. While specific studies on 2-cyano-N-(pyridin-2-ylmethyl)acetamide are not extensively documented, the reactivity of the broader class of cyanoacetamides suggests several potential transformations.

For instance, the base-catalyzed reaction with carbon disulfide, followed by alkylation with an α-halo ketone, could lead to the formation of a ketene dithioacetal derivative. This intermediate, upon treatment with a base, could undergo intramolecular cyclization to afford a substituted thiophene (B33073).

Furthermore, Knoevenagel condensation with aromatic aldehydes in the presence of a base like piperidine (B6355638) can yield an α,β-unsaturated derivative. This intermediate can then undergo a Michael addition with a nucleophile, followed by cyclization, to produce a variety of six-membered heterocyclic rings.

Intramolecular cyclization can also be envisioned in derivatives of 2-cyano-N-(pyridin-2-ylmethyl)acetamide. For example, if a suitable electrophilic center is introduced into the molecule, base- or acid-catalyzed cyclization could lead to the formation of fused heterocyclic systems.

Reduction and Hydrolysis Reactions

The functional groups of 2-cyano-N-(pyridin-2-ylmethyl)acetamide, namely the cyano and amide moieties, can be selectively or fully reduced to afford amine derivatives. The specific outcome of the reduction is dependent on the choice of the reducing agent and the reaction conditions.

Reduction Reactions:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the cyano and the amide groups to their corresponding amines. researchgate.net The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may allow for more selective reductions, although specific conditions for 2-cyano-N-(pyridin-2-ylmethyl)acetamide have not been detailed in the available literature. Catalytic hydrogenation using transition metal catalysts like palladium or nickel could also be employed for the reduction of the cyano group.

| Reducing Agent | Potential Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | N-(pyridin-2-ylmethyl)propane-1,3-diamine |

| Sodium Borohydride (NaBH₄) | Selective reduction may be possible under specific conditions |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Amino-N-(pyridin-2-ylmethyl)acetamide |

Hydrolysis Reactions:

The cyano and amide groups of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Under acidic conditions, heating the compound with a strong acid like hydrochloric acid would likely lead to the hydrolysis of both the cyano and amide groups, ultimately producing malonic acid and 2-(aminomethyl)pyridine hydrochloride. lumenlearning.comquora.com

Basic hydrolysis, on the other hand, would typically involve heating with an aqueous solution of a strong base such as sodium hydroxide. This would result in the formation of the corresponding carboxylate salt and ammonia, along with 2-(aminomethyl)pyridine.

| Condition | Potential Product(s) |

| Acidic Hydrolysis (e.g., HCl, heat) | Malonic acid, 2-(aminomethyl)pyridine hydrochloride |

| Basic Hydrolysis (e.g., NaOH, heat) | Malonate salt, Ammonia, 2-(aminomethyl)pyridine |

Synthesis of Polyfunctionalized Heterocyclic Compounds Utilizing the Compound as a Precursor

The polyfunctional nature of 2-cyano-N-(pyridin-2-ylmethyl)acetamide makes it an excellent starting material for the construction of more complex heterocyclic frameworks. Its ability to participate in various cyclization and cyclocondensation reactions has been leveraged to synthesize a range of five- and six-membered heterocycles, as well as fused systems.

Formation of Pyrazoles and Thiazoles

Pyrazoles:

Thiazoles:

Thiazoles are another important class of five-membered heterocycles containing a sulfur and a nitrogen atom. A common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. organic-chemistry.orgvinhuni.edu.vn To utilize 2-cyano-N-(pyridin-2-ylmethyl)acetamide in this synthesis, it would first need to be converted to the corresponding thioamide, for example, by reaction with Lawesson's reagent. The resulting cyanothioacetamide derivative could then be reacted with an appropriate α-haloketone to yield a substituted aminothiazole.

Another approach for synthesizing aminothiophenes, which are structurally related to thiazoles, is the Gewald reaction. researchgate.net This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. It is conceivable that 2-cyano-N-(pyridin-2-ylmethyl)acetamide could participate in such a reaction to produce highly substituted 2-aminothiophenes.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds. 2-Cyano-N-(pyridin-2-ylmethyl)acetamide can serve as a key building block in these reactions, providing two or three atoms to the newly formed ring.

A notable example is the reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, in the presence of a base. This type of reaction can lead to the formation of substituted pyridine or pyridone derivatives. The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

Synthesis of Fused Pyridine Systems

The synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, represents an important area of heterocyclic chemistry due to the significant biological activities associated with these scaffolds. 2-Cyano-N-(pyridin-2-ylmethyl)acetamide can be a valuable precursor for the construction of such fused systems.

For the synthesis of thieno[2,3-b]pyridines, a common strategy involves the Gewald reaction to first form a 2-aminothiophene derivative, which is then further elaborated to construct the fused pyridine ring. Alternatively, a pre-formed pyridine ring can be functionalized with a sulfur-containing side chain that can then undergo intramolecular cyclization. For instance, a 2-chloronicotinonitrile derivative could be reacted with the active methylene group of 2-cyano-N-(pyridin-2-ylmethyl)acetamide, followed by Thorpe-Ziegler cyclization to afford a thieno[2,3-b]pyridine.

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various strategies. One approach involves the construction of a substituted pyridine ring from 2-cyano-N-(pyridin-2-ylmethyl)acetamide, followed by the annulation of the pyrimidine (B1678525) ring. For example, a 2-amino-3-cyanopyridine derivative, synthesized from the target compound, could be reacted with formamide or other one-carbon synthons to build the fused pyrimidine ring. A review of the synthesis of cyanoacetamides highlights the reaction of N-(pyridin-2-yl)-2-cyanoacetamide with 3-methylbutanal (B7770604) to furnish a pyrido[1,2-a]pyrimidin-3-yl derivative, indicating the propensity of such systems to form fused heterocycles. researchgate.net

| Heterocyclic System | General Synthetic Strategy |

| Pyrazoles | Reaction with hydrazine (B178648) or its derivatives, often via an enamine intermediate. |

| Thiazoles | Conversion to a thioamide followed by Hantzsch synthesis with an α-haloketone. |

| Thiophenes | Gewald reaction with a carbonyl compound and elemental sulfur. |

| Pyridines/Pyridones | Cyclocondensation with β-dicarbonyl compounds. |

| Thieno[2,3-b]pyridines | Elaboration of a 2-aminothiophene or intramolecular cyclization of a functionalized pyridine. |

| Pyrido[2,3-d]pyrimidines | Annulation of a pyrimidine ring onto a pre-formed pyridine scaffold. |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Cyano N Pyridin 2 Ylmethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For 2-cyano-N-(pyridin-2-ylmethyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques offers a comprehensive insight into its molecular framework.

The ¹H NMR spectrum of 2-cyano-N-(pyridin-2-ylmethyl)acetamide provides critical information about the electronic environment of the protons in the molecule. The pyridine (B92270) ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton on the carbon adjacent to the nitrogen (H-6) is expected to be the most deshielded, appearing as a doublet. The other pyridine protons (H-3, H-4, and H-5) will present as a complex multiplet system.

The methylene (B1212753) protons (-CH₂-) connecting the pyridine ring to the amide nitrogen are diastereotopic and are expected to appear as a doublet. The amide proton (-NH-) typically resonates as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding. The methylene protons of the cyanoacetamide moiety (-CH₂CN) are anticipated to appear as a singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (-NH) | 8.5 - 9.5 | Triplet |

| Pyridine (H-6) | ~8.5 | Doublet |

| Pyridine (H-3, H-4, H-5) | 7.2 - 7.8 | Multiplet |

| Pyridinylmethylene (-CH₂-) | ~4.5 | Doublet |

| Cyanomethylene (-CH₂CN) | ~3.7 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically above 160 ppm. The cyano carbon also appears in a distinct region, generally between 115 and 125 ppm.

The carbons of the pyridine ring will have chemical shifts in the aromatic region (120-150 ppm), with the carbon attached to the nitrogen (C-2 and C-6) being the most deshielded. The methylene carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Pyridine (C-2, C-6) | ~150, ~158 |

| Pyridine (C-3, C-4, C-5) | 120 - 140 |

| Cyano (C≡N) | ~117 |

| Pyridinylmethylene (-CH₂-) | ~45 |

| Cyanomethylene (-CH₂CN) | ~25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-cyano-N-(pyridin-2-ylmethyl)acetamide, COSY would show correlations between the amide proton and the adjacent methylene protons, as well as between the coupled protons within the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. princeton.edu It would be used to definitively assign the carbon signals for the methylene groups and the protonated carbons of the pyridine ring by linking them to their attached protons. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. princeton.edu This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the pyridinylmethylene carbon. sdsu.eduprinceton.edu The methylene protons adjacent to the cyano group would show a correlation to the cyano carbon. sdsu.eduprinceton.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for its functional groups.

The IR spectrum of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is expected to exhibit several characteristic absorption bands:

N-H Stretch: The stretching vibration of the amide N-H bond typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.

C≡N Stretch: The cyano group gives rise to a sharp, and typically weak to medium intensity, absorption band in the range of 2200-2260 cm⁻¹.

C=O Stretch (Amide I band): The carbonyl stretching vibration of the amide group is one of the most intense bands in the IR spectrum and is usually observed between 1630 and 1690 cm⁻¹. Its precise frequency is sensitive to the molecular environment and hydrogen bonding.

Table 3: Predicted IR Absorption Frequencies for 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Cyano | C≡N Stretch | 2200 - 2260 |

| Amide | C=O Stretch (Amide I) | 1630 - 1690 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Pyridine | C=C and C=N Stretches | 1400 - 1600 |

Note: Predicted values are based on typical frequencies for these functional groups.

Hydrogen bonding plays a significant role in the structure and properties of amides. In 2-cyano-N-(pyridin-2-ylmethyl)acetamide, both the amide N-H group (as a donor) and the carbonyl oxygen and pyridine nitrogen (as acceptors) can participate in intermolecular hydrogen bonding.

The presence and strength of hydrogen bonding can be inferred from the IR spectrum. A shift of the N-H stretching vibration to a lower frequency (red shift) and band broadening are classic indicators of hydrogen bond formation. nih.gov Similarly, the C=O stretching frequency can also be red-shifted upon hydrogen bonding. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice or in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In the analysis of 2-cyano-N-(pyridin-2-ylmethyl)acetamide, mass spectrometry provides crucial data for confirming its identity and elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. longdom.org The molecular formula for 2-cyano-N-(pyridin-2-ylmethyl)acetamide is C₉H₉N₃O. avantorsciences.com The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is 175.07456 Da. nih.gov HRMS analysis of this compound is expected to yield a molecular ion peak ([M]+ or [M+H]+) corresponding to this value with high accuracy, typically within a few parts per million (ppm). This level of precision is essential to differentiate it from other compounds that may have the same nominal mass but a different elemental formula.

Table 1: Theoretical Mass Data for 2-cyano-N-(pyridin-2-ylmethyl)acetamide

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O |

| Molar Mass | 175.19 g/mol avantorsciences.com |

| Monoisotopic Mass | 175.07456 Da nih.gov |

Fragmentation Patterns and Structural Information

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a characteristic fingerprint that aids in structural elucidation. The fragmentation pattern of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is dictated by the presence of several key functional groups: a pyridine ring, an amide linkage, and a cyano group.

The fragmentation process for amides often involves specific cleavage pathways. libretexts.org For 2-cyano-N-(pyridin-2-ylmethyl)acetamide, the following fragmentation patterns are anticipated:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide is a common pathway. miamioh.edu This could lead to the formation of the pyridin-2-ylmethylaminium cation.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org

Loss of Functional Groups: Fragmentation can occur via the loss of small neutral molecules or radicals. For instance, cleavage of the bond between the carbonyl carbon and the adjacent methylene group could lead to the formation of a pyridin-2-ylmethyl isocyanate fragment or a cyanomethyl radical. The loss of the entire cyanoacetamide group could also occur, resulting in a prominent peak corresponding to the picolyl cation (pyridin-2-ylmethyl).

Analysis of related N-perfluoroacyl-α-amino acids shows that characteristic cleavages often occur at the C(2)–C(1), C(2)–C(3), and C(2)–N bonds. nih.gov For the title compound, this suggests that the bonds around the central acetamide (B32628) core are particularly susceptible to fragmentation.

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-cyano-N-(pyridin-2-ylmethyl)acetamide

| m/z (mass/charge) | Predicted Fragment Structure / Identity | Fragmentation Pathway |

| 175 | [C₉H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 134 | [C₇H₈N₂O]⁺ | Loss of cyanomethyl radical (•CH₂CN) |

| 107 | [C₆H₇N₂]⁺ | Picolyl amide fragment |

| 93 | [C₆H₇N]⁺ | Picolyl cation [CH₂(C₅H₄N)]⁺ |

| 78 | [C₅H₄N]⁺ | Pyridine cation |

X-ray Crystallography

X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. unimi.it While a specific crystal structure for 2-cyano-N-(pyridin-2-ylmethyl)acetamide is not publicly available, analysis of closely related derivatives provides significant insight into its expected solid-state conformation, intermolecular interactions, and crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystallographic data for these related structures provide a template for what can be expected for the title compound.

Table 3: Crystallographic Data for Structurally Similar Acetamide Derivatives

| Parameter | 2-cyano-N-(furan-2-ylmethyl)acetamide nih.govresearchgate.net | (R)-2-cyano-N-(1-phenylethyl)acetamide nih.govresearchgate.net |

| Molecular Formula | C₈H₈N₂O₂ | C₁₁H₁₂N₂O |

| Molar Mass | 164.16 g/mol | 188.23 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 4.8093 (4) | 4.7573 (1) |

| b (Å) | 14.9495 (16) | 11.1432 (3) |

| c (Å) | 11.4969 (11) | 19.3311 (5) |

| β (°) | 93.482 (3) | 90 |

| Volume (ų) | 825.06 (14) | 1024.77 (4) |

| Z (molecules/unit cell) | 4 | 4 |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is expected to be dominated by hydrogen bonding. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key features for forming robust intermolecular networks. mit.edu

In the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which generate chains. nih.gov Similarly, in (R)-2-cyano-N-(1-phenylethyl)acetamide, N—H⋯O hydrogen bonds link the molecules into chains. nih.gov It is highly probable that 2-cyano-N-(pyridin-2-ylmethyl)acetamide will exhibit similar N—H⋯O hydrogen bonds, forming chains or sheets. Furthermore, the pyridine nitrogen atom provides an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional networks.

The crystal packing in these related structures often involves layers or chains of molecules. For example, in the furan (B31954) derivative, C(4) chains are formed along the a-axis. nih.gov A similar arrangement is likely for the title compound, driven by the strong amide-amide hydrogen bonds.

Dihedral Angle Analysis within Multicyclic Systems

In 2-cyano-N-(furan-2-ylmethyl)acetamide, the dihedral angle between the furan ring and the mean plane of the acetamide group is 76.7 (1)°. nih.gov

In (R)-2-cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide group is 68.7 (1)°. nih.gov

For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the dihedral angle between the two thiophene (B33073) rings is 74.27(10)°. nih.gov

Based on these examples, it is predicted that the pyridine ring and the acetamide group in 2-cyano-N-(pyridin-2-ylmethyl)acetamide are not coplanar. A significant dihedral angle, likely in the range of 65-80°, is expected. This twisted conformation minimizes steric hindrance and is a common feature in such flexible molecules. This non-planar arrangement is a critical aspect of its three-dimensional structure.

Reactivity Profiles and Reaction Mechanisms of 2 Cyano N Pyridin 2 Ylmethyl Acetamide

Electrophilic and Nucleophilic Reactions

2-Cyano-N-(pyridin-2-ylmethyl)acetamide possesses multiple reactive sites, enabling it to participate in a variety of electrophilic and nucleophilic reactions. The molecule's reactivity is largely dictated by the interplay of its functional groups: the cyano group, the activated methylene (B1212753) bridge, the amide linkage, and the pyridine (B92270) ring.

The presence of both electron-withdrawing (cyano and carbonyl) and electron-donating (pyridine nitrogen) groups creates a molecule with distinct nucleophilic and electrophilic centers. The methylene group flanked by the cyano and carbonyl groups is particularly acidic, making it a potent nucleophilic site upon deprotonation. Conversely, the carbon atoms of the cyano and carbonyl groups are electrophilic and susceptible to nucleophilic attack.

A notable reaction involving the activated methylene group is the Knoevenagel condensation. In this reaction, the deprotonated methylene carbon acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is a cornerstone reaction for carbon-carbon bond formation and a critical step in the synthesis of more complex molecules.

Role of the Cyano Group in Nucleophilic Substitution

The cyano group (-C≡N) in 2-cyano-N-(pyridin-2-ylmethyl)acetamide is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. While it can act as an electrophilic center, its direct participation in nucleophilic substitution reactions at the cyano carbon is less common under typical conditions. However, its presence activates the adjacent methylene group, making the protons on that carbon acidic and readily removable by a base. This carbanion is a key intermediate in many nucleophilic reactions.

In certain contexts, the cyano group itself can be transformed. For instance, it can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, or be reduced to a primary amine.

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a nucleophilic center due to the presence of a lone pair of electrons. This site is susceptible to electrophilic attack, most notably alkylation. The reaction with alkyl halides can lead to the formation of a quaternary pyridinium (B92312) salt. This modification can significantly alter the electronic properties and solubility of the molecule, and the resulting pyridinium salt can influence subsequent reactions.

Cyclization Reactions

The strategic placement of reactive functional groups within 2-cyano-N-(pyridin-2-ylmethyl)acetamide makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Pathways

A prominent intramolecular cyclization pathway for this class of compounds involves a multi-step sequence, often initiated by a Knoevenagel condensation. For the closely related N-(pyridin-2-yl)-2-cyanoacetamide, reaction with an aldehyde in the presence of a base like piperidine (B6355638) leads to an α,β-unsaturated intermediate. This is followed by a Michael addition and subsequent intramolecular cyclization, where the pyridine nitrogen attacks the cyano group or another electrophilic center, to form fused heterocyclic systems like pyrido[1,2-a]pyrimidines. This reaction pathway highlights the orchestrated reactivity of the various functional groups within the molecule.

Another potential intramolecular cyclization is the Thorpe-Ziegler reaction. If the molecule were modified to contain another nitrile group at a suitable position, base-catalyzed intramolecular condensation between the activated methylene and the second nitrile could lead to the formation of a cyclic β-enaminonitrile, which can be further hydrolyzed to a cyclic ketone.

Intermolecular Cycloaddition Reactions

The activated methylene group and the cyano group of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can participate in various intermolecular cycloaddition reactions to construct diverse heterocyclic frameworks.

One such example is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. In a potential Gewald reaction, 2-cyano-N-(pyridin-2-ylmethyl)acetamide could react with an aldehyde or ketone and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Furthermore, derivatives of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be envisioned as components in the Hantzsch pyridine synthesis. This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. By modifying the acetamide (B32628) portion or utilizing the activated methylene group, this compound could potentially be integrated into the synthesis of substituted dihydropyridines, which can then be oxidized to pyridines.

Oxidation and Reduction Chemistry

The functional groups within 2-cyano-N-(pyridin-2-ylmethyl)acetamide are susceptible to both oxidation and reduction, offering pathways to a range of derivatives.

Oxidation: Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can potentially oxidize the methylene bridge of the molecule. Depending on the reaction conditions, this could lead to the formation of a ketone or, with further oxidation, cleavage of the carbon-carbon bond to yield carboxylic acids. The pyridine ring is generally resistant to oxidation under these conditions, but vigorous oxidation can lead to ring cleavage.

Reduction: The reduction of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can be achieved with various reducing agents, leading to different products depending on the reagent's strength and selectivity.

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that can simultaneously reduce both the amide and the nitrile functionalities. The amide would be reduced to a secondary amine, and the nitrile would be reduced to a primary amine, yielding a diamine product.

Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent that is generally selective for the reduction of aldehydes and ketones. It would not typically reduce the amide or nitrile groups of 2-cyano-N-(pyridin-2-ylmethyl)acetamide under standard conditions.

The selective reduction of either the amide or the nitrile group would require specific, chemo-selective reagents and carefully controlled reaction conditions.

| Reaction Type | Reagent/Conditions | Functional Group(s) Involved | Potential Product(s) |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | Activated Methylene | α,β-Unsaturated cyanoacetamide |

| Alkylation | Alkyl Halide | Pyridine Nitrogen | Quaternary Pyridinium Salt |

| Intramolecular Cyclization | Base, Heat (post-condensation) | Pyridine N, Cyano, Amide | Fused heterocycles (e.g., Pyrido[1,2-a]pyrimidines) |

| Gewald Reaction | Aldehyde/Ketone, Sulfur, Base | Activated Methylene, Cyano | 2-Aminothiophene derivative |

| Oxidation | Potassium Permanganate (KMnO₄) | Methylene Bridge | Ketone or Carboxylic Acids |

| Reduction (Strong) | Lithium Aluminum Hydride (LiAlH₄) | Amide, Cyano | Diamine |

| Reduction (Mild) | Sodium Borohydride (NaBH₄) | (Generally unreactive) | No reaction |

Smiles Rearrangements and Related Intramolecular Processes of 2-cyano-N-(pyridin-2-ylmethyl)acetamide

While specific examples of the classical Smiles rearrangement involving 2-cyano-N-(pyridin-2-ylmethyl)acetamide are not extensively documented in publicly available research, the broader class of cyanoacetamides, to which this compound belongs, is well-known for its participation in a variety of intramolecular reactions, particularly intramolecular heterocyclization. These reactions are fundamental to the synthesis of diverse heterocyclic systems. Cyanoacetamides are versatile precursors in these syntheses due to the strategic positioning of their cyano and carbonyl functional groups, which facilitates cyclization with bidentate reagents. tubitak.gov.tr

The reactivity of cyanoacetamides is characterized by both nucleophilic and electrophilic properties. tubitak.gov.tr The active methylene group (C-2) adjacent to the cyano and carbonyl groups is a key nucleophilic center, while the carbon atoms of the cyano (C-3) and carbonyl (C-1) groups act as electrophilic sites. tubitak.gov.tr This dual reactivity allows for a range of intramolecular cyclization reactions.

A notable example of an intramolecular process in a related compound, N-(pyridin-2-yl)-2-cyanoacetamide, involves its reaction with 3-methylbutanal (B7770604) in the presence of piperidine. This reaction proceeds through a sequence of Knoevenagel condensation and Michael addition, culminating in an intramolecular heterocyclization to yield a (pyrido[1,2-a]pyrimidin-3-yl)oct-2-enamide derivative. researchgate.net This illustrates the propensity of N-pyridyl cyanoacetamides to undergo complex intramolecular transformations to form fused heterocyclic systems.

The general reactivity profile of cyanoacetamides in intramolecular cyclizations can be summarized in the following table, showcasing the types of heterocyclic products that can be formed.

| Reactant Type | Resulting Heterocyclic System |

| Bidentate Reagents | Various five- and six-membered heterocycles |

| Aldehydes/Ketones | Pyridine, Pyran derivatives |

| Nitroso Compounds | Naphthoxazine derivatives |

This table provides an interactive overview of the potential intramolecular cyclization pathways for cyanoacetamide derivatives.

In essence, while the specific Smiles rearrangement of 2-cyano-N-(pyridin-2-ylmethyl)acetamide remains a subject for further investigation, the compound's structural motifs strongly suggest a rich chemistry involving related intramolecular processes, particularly for the synthesis of complex heterocyclic molecules.

Coordination Chemistry of 2 Cyano N Pyridin 2 Ylmethyl Acetamide and Its Derivatives

Ligand Design and Denticity

2-Cyano-N-(pyridin-2-ylmethyl)acetamide possesses multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the carbonyl oxygen and nitrogen atoms of the amide linkage, and the nitrogen atom of the terminal cyano group. This multifunctionality allows for various coordination modes, making it an intriguing building block in coordination chemistry. The positioning of the pyridine nitrogen and the amide group is particularly suitable for forming stable five-membered chelate rings with metal ions.

Bridging Ligand Capabilities

The molecular structure of 2-cyano-N-(pyridin-2-ylmethyl)acetamide allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This capability arises from the spatial separation of its donor groups. For instance, the pyridine nitrogen could coordinate to one metal center while the cyano or carbonyl group binds to another. While direct evidence for the title compound is not available, related 2-pyridyl ligands have been shown to form bridges between metal centers, such as in certain ruthenium complexes where 2-picolyl moieties act as bridging units. nih.gov The ability of a ligand to bridge metal ions is crucial in the design of materials with specific magnetic or porous properties. taylorandfrancis.com

Monodentate vs. Polydentate Coordination Modes

The denticity of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can vary depending on the metal ion, counter-anion, and reaction conditions.

Monodentate Coordination: The ligand can coordinate through its most basic site, the pyridine nitrogen, which is a common feature in transition metal pyridine complexes. wikipedia.org

Polydentate Coordination: More frequently, ligands containing the N-(pyridin-2-ylmethyl)acetamide framework act as bidentate or tridentate chelators. The most common bidentate mode involves the formation of a stable five-membered ring through the pyridine nitrogen and the carbonyl oxygen (N,O-chelation). mdpi.comrsc.org Deprotonation of the amide nitrogen can also lead to coordination through the pyridyl and amide nitrogen atoms. nih.gov In some derivatives, coordination has been observed to be tridentate or even tetradentate, involving other functional groups on the ligand backbone. nih.govnih.gov For instance, the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been shown to act as a tridentate ligand in a copper(II) complex. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of N-(pyridin-2-ylmethyl)acetamide and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. The resulting complexes can be isolated as crystalline solids upon cooling or solvent evaporation. mdpi.comresearchgate.net Characterization relies on a combination of analytical and spectroscopic techniques to determine the stoichiometry and coordination environment of the metal ion.

Transition Metal Complexes (e.g., Copper(II) Complexes)

Copper(II) is a well-studied transition metal ion that readily forms complexes with pyridine-containing ligands. nih.gov The synthesis of a copper(II) complex with a derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (L), illustrates a typical procedure. Reacting the ligand with copper(II) chloride in an aqueous ethanolic solution yields a stable complex with the formula [Cu(L)Cl₂·H₂O]·2H₂O. nih.gov Similar synthetic strategies have been used for other copper(II) complexes with related ligands, resulting in diverse structures, including mononuclear, dinuclear, and polynuclear species. nih.govresearchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions (UV-Vis, ESR)

Spectroscopic methods are essential for probing the immediate coordination environment of the metal ion.

UV-Visible Spectroscopy: The electronic spectra of copper(II) complexes typically display broad, weak d-d transition bands in the visible region (around 550-800 nm), which are characteristic of the geometry around the metal center. mdpi.com More intense charge-transfer bands, often ligand-to-metal charge transfer (LMCT), are observed in the UV or near-UV region (around 340-450 nm). mdpi.com For example, the UV-Vis spectrum of the [Cu(L)Cl₂·H₂O]·2H₂O complex, where L is a derivative of the title compound, shows a broad band centered at 720 nm, indicative of d-d transitions, and another band at 340 nm. nih.gov The position and intensity of these bands are sensitive to the coordination geometry and the nature of the donor atoms. psecommunity.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as EPR) is a powerful tool for studying paramagnetic species like copper(II). The ESR spectrum provides information about the electronic ground state and symmetry of the metal's environment. For axially symmetric copper(II) complexes, the spectrum typically shows two g-values, g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is characteristic of a dₓ²-y² electronic ground state, which is common for distorted octahedral and square pyramidal geometries. mdpi.comnih.gov The calculated ESR parameters for the aforementioned derivative complex are consistent with this trend, supporting a distorted octahedral geometry. nih.gov

| Spectroscopic Data for a Representative Copper(II) Complex Derivative nih.gov | |

| Technique | Observed Bands / Parameters |

| UV-Vis | λ_max = 720 nm (d-d transition), 340 nm |

| ESR | g∥ = 2.25, g⊥ = 2.06, A∥ = 160 G |

Geometric and Electronic Structures of Metal Complexes

The geometric and electronic structures of metal complexes with N-(pyridin-2-ylmethyl)acetamide ligands are highly dependent on the metal ion, the substituents on the ligand, and the other coordinating species (e.g., anions, solvent molecules).

Based on studies of analogous systems, copper(II) complexes with ligands of this type commonly adopt distorted six-coordinate or five-coordinate geometries. mdpi.comresearchgate.net For the derivative complex [Cu(L)Cl₂·H₂O]·2H₂O, a distorted octahedral geometry is proposed. nih.gov In this arrangement, the ligand acts as a tridentate donor, with two chloride ions and a water molecule completing the coordination sphere around the copper(II) center. This type of geometry is frequently observed for Cu(II) due to the Jahn-Teller effect. mdpi.com

Distorted Octahedral and Square Planar Geometries

The geometry of metal complexes formed with N-(pyridin-2-ylmethyl)acetamide derivatives is highly dependent on the metal ion, its oxidation state, and the coordination of other ancillary ligands or solvent molecules. Research on the coordination of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide with various divalent and trivalent metal ions has revealed the formation of complexes with distinct geometries, including distorted octahedral and square planar arrangements. uobaghdad.edu.iq

A study on the complexes of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide reported that the trivalent chromium ion (Cr³⁺) forms a complex with an octahedral geometry. uobaghdad.edu.iq In such complexes, the ligand likely acts as a bidentate or tridentate chelating agent, with the remaining coordination sites on the metal being occupied by other ligands or solvent molecules to complete the six-coordinate sphere. The distortion from a perfect octahedral geometry can arise from several factors, including the steric constraints imposed by the ligand's backbone and the Jahn-Teller effect, particularly in complexes with asymmetrically filled d-orbitals.

In contrast, the divalent copper ion (Cu²⁺) was found to form a complex with a square planar geometry with the same ligand. uobaghdad.edu.iq Square planar geometry is common for d⁹ metal ions like Cu²⁺, especially with strong field ligands. In this arrangement, the 2-hydroxy-N-pyridin-2-ylmethyl-acetamide ligand would likely chelate to the copper ion in the equatorial plane. The preference for square planar geometry is often driven by the significant ligand field stabilization energy gained by placing the d⁹ electrons in the lower energy d-orbitals.

Table 1: Geometries of Metal Complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide

| Metal Ion | Proposed Geometry |

|---|---|

| Cr³⁺ | Octahedral |

| Cu²⁺ | Square Planar |

Data sourced from a study on 2-hydroxy-N-pyridin-2-ylmethyl-acetamide. uobaghdad.edu.iq

Ground State Properties and Electronic Transitions

The ground state properties and electronic transitions of transition metal complexes are dictated by the arrangement of d-electrons in the split d-orbitals, a concept explained by ligand field theory. The energies of these transitions, observed in the electronic absorption spectra, provide crucial information about the coordination geometry and the strength of the metal-ligand interactions.

For a distorted octahedral Cr³⁺ (d³) complex, the ground state is a ⁴A₂g state in an ideal octahedral field. The electronic spectrum is expected to show spin-allowed transitions from the ⁴A₂g ground state to the excited states ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P). The energies of these transitions are dependent on the ligand field splitting parameter (10Dq) and the Racah parameters (B and C), which account for interelectronic repulsion.

In the case of a square planar Cu²⁺ (d⁹) complex, the ground state is typically ²B₁g, assuming the unpaired electron resides in the highest energy d(x²-y²) orbital. The electronic spectrum of a square planar Cu²⁺ complex is expected to show d-d transitions within the visible region. These transitions correspond to the promotion of an electron from the lower-lying d-orbitals (d(z²), d(xy), d(xz), d(yz)) to the half-filled d(x²-y²) orbital. The transitions are generally observed as a broad band, often with shoulders, due to the small energy differences between the lower d-orbitals and the effects of spin-orbit coupling.

Table 2: Expected Electronic Transitions for Idealized Geometries

| Geometry | Metal Ion Configuration | Ground State | Expected Spin-Allowed Transitions |

|---|---|---|---|

| Octahedral | d³ (e.g., Cr³⁺) | ⁴A₂g | ⁴T₂g ← ⁴A₂g, ⁴T₁g(F) ← ⁴A₂g, ⁴T₁g(P) ← ⁴A₂g |

This table represents theoretical transitions for idealized geometries and serves as a basis for interpreting the electronic spectra of actual, often distorted, complexes.

Theoretical and Computational Studies of 2 Cyano N Pyridin 2 Ylmethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. These methods would be instrumental in understanding the intrinsic characteristics of 2-cyano-N-(pyridin-2-ylmethyl)acetamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-cyano-N-(pyridin-2-ylmethyl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, an analysis of the electronic structure would yield insights into the distribution of electrons within the molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Data not available |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Data not available |

Note: The table above is illustrative. No published DFT data for 2-cyano-N-(pyridin-2-ylmethyl)acetamide could be located.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are also widely used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values, when compared with experimental data, can help in the definitive assignment of signals in the NMR spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. This would allow for the assignment of characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the amide, and the N-H vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's chromophores and its behavior upon absorbing light.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Calculated Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available | Data not available |

Note: This table is a template for how such data would be presented. No specific computational or experimental spectroscopic studies for 2-cyano-N-(pyridin-2-ylmethyl)acetamide are available in the reviewed literature.

Molecular Dynamics and Conformation Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

Rotational Barriers and Conformational Isomers

The structure of 2-cyano-N-(pyridin-2-ylmethyl)acetamide is flexible, with several rotatable single bonds. This allows for the existence of different spatial arrangements, or conformational isomers (conformers). Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating specific bonds, such as the C-N amide bond and the bonds connecting the pyridine (B92270) ring and the acetamide (B32628) group. This analysis would identify the most stable conformers and calculate the energy barriers for rotation between them. Understanding these rotational barriers is important as they can influence the molecule's shape and its ability to interact with other molecules.

Intramolecular Hydrogen Bonding Network Characterization

The presence of a hydrogen bond donor (the amide N-H group) and several potential acceptors (the amide C=O, the cyano N, and the pyridine N) suggests the possibility of intramolecular hydrogen bonding in 2-cyano-N-(pyridin-2-ylmethyl)acetamide. Such interactions can significantly influence the molecule's preferred conformation, stability, and physicochemical properties. Computational studies would be essential to identify the presence and strength of these hydrogen bonds. Techniques like Atoms in Molecules (AIM) theory could be applied to the calculated electron density to characterize the nature of these interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. If 2-cyano-N-(pyridin-2-ylmethyl)acetamide were to be used as a reactant in a chemical synthesis, computational methods could be employed to study the reaction pathway. This would involve identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This information provides a detailed, step-by-step understanding of how the reaction proceeds and can be used to predict reaction outcomes and optimize reaction conditions. To date, no such computational studies on the reaction mechanisms involving 2-cyano-N-(pyridin-2-ylmethyl)acetamide have been reported.

Transition State Characterization

Energy Profiles of Chemical Transformations

Similarly, there is a lack of available information regarding the energy profiles of chemical transformations for 2-cyano-N-(pyridin-2-ylmethyl)acetamide. Constructing an energy profile requires detailed computational analysis of the energies of reactants, intermediates, transition states, and products for a given reaction pathway. This information, often presented in the form of reaction coordinate diagrams, is essential for determining the feasibility and rate of a chemical process.

Due to the absence of this specific scientific data, it is not possible to generate a detailed and accurate article that adheres to the requested outline for "Theoretical and Computational Studies of 2-cyano-N-(pyridin-2-ylmethyl)acetamide."

Advanced Research Applications of 2 Cyano N Pyridin 2 Ylmethyl Acetamide

Application as a Chemical Building Block in Complex Organic Synthesis

The intrinsic reactivity of 2-cyano-N-(pyridin-2-ylmethyl)acetamide, stemming from its multiple functional groups, positions it as a key intermediate in the synthesis of a diverse array of complex organic molecules. Its utility is particularly pronounced in the construction of heterocyclic scaffolds and its participation in multi-component reactions.

Precursor for Advanced Heterocyclic Scaffolds

Cyanoacetamide derivatives are well-established as valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.nettubitak.gov.tr The presence of both electrophilic (cyano and carbonyl carbons) and nucleophilic (amide nitrogen and the carbanion of the active methylene (B1212753) group) centers allows for a range of cyclization reactions. tubitak.gov.tr 2-Cyano-N-(pyridin-2-ylmethyl)acetamide is employed in the synthesis of various fused heterocyclic systems, including pyridopyrimidines. nih.govnih.gov

The general strategy involves the reaction of the active methylene group with various electrophiles, followed by intramolecular cyclization. For instance, condensation reactions with aldehydes or ketones, followed by cyclization, can lead to the formation of highly substituted pyridine (B92270) and pyrimidine (B1678525) rings. researchgate.netnih.gov The pyridinyl nitrogen in the molecule can also participate in these cyclization reactions, leading to the formation of more complex, fused heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyanoacetamides

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents |

| Substituted Pyridines | Condensation and cyclization reactions | Aldehydes, malononitrile |

| Pyridin-2-ones | Cascade reactions | Ketones, acetone |

| Fused Pyrimidines | Cyclocondensation reactions | Formic acid, acetic anhydride |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives | Hydrazine hydrate |

This table is illustrative of the types of heterocyclic systems that can be synthesized from cyanoacetamide precursors.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Cyanoacetamides, including 2-cyano-N-(pyridin-2-ylmethyl)acetamide, are excellent substrates for MCRs due to their multiple reactive sites. rsc.orgmdpi.com

A notable application is in the synthesis of highly functionalized pyridines and pyridin-2-ones. rsc.orgmdpi.com For example, a three-component reaction between an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can yield highly substituted pyridines under microwave irradiation. mdpi.com These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.com The use of solvent-free conditions in some of these MCRs further enhances their green chemistry credentials. rsc.org

Table 2: Overview of a Multi-Component Reaction for Pyridine Synthesis

| Reaction Component | Role in Reaction |

| Aromatic/Heteroaromatic Aldehyde | Electrophilic component, provides a substituent on the final pyridine ring. |

| Malononitrile | Provides two carbon atoms and two nitrile groups to the pyridine ring. |

| N-Alkyl-2-cyanoacetamide | Provides the nitrogen atom and remaining carbon atoms for the pyridine ring. |

| Base (e.g., K2CO3) | Catalyst to promote the condensation and cyclization steps. |

| Solvent (e.g., Ethanol) | Reaction medium, often facilitated by microwave irradiation for faster reaction times. |

Materials Science Applications

The structural features of 2-cyano-N-(pyridin-2-ylmethyl)acetamide also lend themselves to applications in materials science, particularly in the development of coordination polymers and other functional materials.

Role in Coordination Polymers for Specific Material Properties (e.g., Gas Storage, Catalysis)

Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The pyridine nitrogen atom and the amide oxygen atom of 2-cyano-N-(pyridin-2-ylmethyl)acetamide can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination polymers. evitachem.com The resulting materials can exhibit interesting properties depending on the choice of the metal ion and the coordination geometry.

While direct studies on coordination polymers of 2-cyano-N-(pyridin-2-ylmethyl)acetamide are not extensively reported, analogous compounds have been shown to act as bridging ligands with transition metals, creating materials with potential applications in gas storage and catalysis. evitachem.com The porous nature of some coordination polymers allows for the adsorption of gases, while the incorporated metal centers can act as catalytic sites.

Table 3: Potential Coordination Properties of 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

| Potential Metal Ion | Possible Coordination Sites | Potential Material Property |

| Zinc(II) | Pyridine Nitrogen, Amide Oxygen | Catalysis, Luminescence |

| Copper(II) | Pyridine Nitrogen, Amide Oxygen, Cyano Nitrogen | Magnetic materials, Catalysis |

| Cadmium(II) | Pyridine Nitrogen, Amide Oxygen | Luminescence, Sensing |

| Lanthanide(III) ions | Amide Oxygen, Cyano Nitrogen | Luminescence, Magnetic materials |

This table outlines the hypothetical potential for the formation of coordination polymers and their associated properties.

Development of Functional Materials through Derivatization

The reactivity of the cyano and active methylene groups of 2-cyano-N-(pyridin-2-ylmethyl)acetamide allows for its derivatization to create new molecules with specific functional properties. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The active methylene group can be functionalized through various condensation and substitution reactions.

These derivatization strategies can be used to introduce functionalities that can influence the material's properties, such as solubility, thermal stability, and optical or electronic characteristics. For example, introducing long alkyl chains could lead to the formation of liquid crystalline materials, while incorporating chromophores could result in materials with interesting photophysical properties.

Application in Proteomics Research as a Molecular Tool